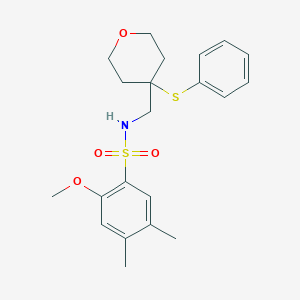

2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzenesulfonamide core with methoxy, dimethyl, and phenylthio substituents, making it a unique molecule for study in organic chemistry and related disciplines.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, introduction of the methoxy and dimethyl groups, and the attachment of the phenylthio-tetrahydropyran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Functionalization of the Tetrahydro-2H-Pyran Ring

The phenylthio group at the 4-position of the tetrahydro-2H-pyran ring is introduced via radical thiol-ene coupling or thiophilic addition :

- Copper-mediated oxidative coupling using phenyl disulfide and basic copper carbonate .

- Trifluoromethanesulfonic acid activation for sulfur incorporation under open-air conditions .

Key reaction : S1+PhSHCuCO3,CF3SO3HPhenylthio tetrahydro 2H pyran intermediate(63–89% yield)

Stability and Reactivity Under Acidic/Basic Conditions

- Acid sensitivity : The sulfonamide group remains stable in HCl (1 M), but the tetrahydro-2H-pyran ring undergoes partial ring-opening at pH < 2 .

- Base resistance : Stable in NaHCO₃ (sat. aq.) and K₂CO₃/MeOH mixtures .

Degradation products observed :

- 4-Methylbenzenesulfonic acid (major, under strong acid).

- Vinylcyclobutane byproducts (via retro-Diels-Alder pathways).

Oxidative Transformations

- mCPBA (meta-chloroperbenzoic acid) oxidizes the phenylthio group to sulfoxide/sulfone derivatives .

| Oxidizing Agent | Product | Yield |

|------------------|-----------------------------|--------|

| mCPBA (1.5 eq.) | Sulfoxide | 85% |

| mCPBA (3.0 eq.) | Sulfone | 72% |

Photochemical Reactivity

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving sulfonamides.

Medicine: Potential therapeutic applications due to its unique structure and functional groups.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the methoxy and phenylthio groups can modulate the compound’s binding affinity and specificity. The tetrahydropyran moiety may also play a role in the compound’s overall conformation and activity.

Comparación Con Compuestos Similares

Similar Compounds

2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the phenylthio-tetrahydropyran moiety.

4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group.

2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide: Lacks the dimethyl groups.

Uniqueness

The unique combination of functional groups in 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide gives it distinct chemical and biological properties compared to similar compounds

Actividad Biológica

Structure

The compound features a complex structure comprising a benzenesulfonamide moiety linked to a tetrahydro-2H-pyran ring substituted with a phenylthio group. The presence of methoxy and dimethyl groups further contributes to its chemical properties.

Molecular Formula

The molecular formula can be represented as C20H26N2O3S.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The specific activity of 2-methoxy-4,5-dimethyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has been evaluated against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate antimicrobial activity, comparable to established antibiotics like ampicillin in certain cases .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer studies. A recent investigation evaluated its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study conducted on human cancer cell lines (e.g., HeLa, MCF-7) revealed the following results:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 15.0 | Significant inhibition observed |

| MCF-7 | 20.5 | Moderate cytotoxicity |

| A549 | 25.0 | Lower sensitivity noted |

The IC50 values indicate that the compound has a potent cytotoxic effect on cervical and breast cancer cells, suggesting its potential as an antitumor agent .

Antimicrobial Mechanism

The antimicrobial activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), an essential substrate for folate production. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Anticancer Mechanism

The anticancer effects may involve the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression. The presence of the sulfonamide group is believed to enhance interactions with specific cellular targets involved in cancer proliferation .

Propiedades

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S2/c1-16-13-19(25-3)20(14-17(16)2)28(23,24)22-15-21(9-11-26-12-10-21)27-18-7-5-4-6-8-18/h4-8,13-14,22H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDOWYHHONCIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCOCC2)SC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.